(2-Ethyl-1,3-thiazol-4-yl)methanethiol

Description

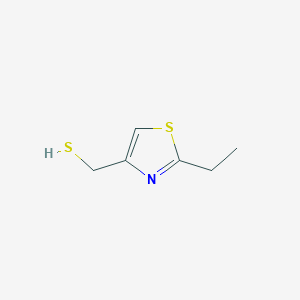

(2-Ethyl-1,3-thiazol-4-yl)methanethiol is a sulfur-containing heterocyclic compound featuring a thiazole core substituted with an ethyl group at the 2-position and a methanethiol (-CH₂SH) group at the 4-position. The thiazole ring is aromatic, contributing to its stability and reactivity in chemical transformations. For instance, derivatives like (2-ethyl-1,3-thiazol-4-yl)methanol () and impurities containing the (2-ethyl-1,3-thiazol-4-yl)methyl group () highlight its role as a synthetic intermediate in drug development .

Properties

Molecular Formula |

C6H9NS2 |

|---|---|

Molecular Weight |

159.3 g/mol |

IUPAC Name |

(2-ethyl-1,3-thiazol-4-yl)methanethiol |

InChI |

InChI=1S/C6H9NS2/c1-2-6-7-5(3-8)4-9-6/h4,8H,2-3H2,1H3 |

InChI Key |

VVHOUFYVDGYIAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CS1)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanethiol typically involves multi-step reactions. One common method includes the reaction of 2-ethyl-1,3-thiazole with methanethiol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as distillation or crystallization to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1,3-thiazol-4-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be substituted at different positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

(2-Ethyl-1,3-thiazol-4-yl)methanethiol has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of (2-Ethyl-1,3-thiazol-4-yl)methanethiol involves its interaction with various molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors. Its aromaticity and reactive positions allow it to participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Functional Group Variations

(2-Ethyl-1,3-thiazol-4-yl)methanol

- Structure : Replaces the thiol (-SH) group with a hydroxyl (-OH) group.

- Key Differences: Polarity: The hydroxyl group increases polarity compared to the thiol, enhancing hydrogen-bonding capacity. Reactivity: Methanol derivatives are less prone to oxidation than thiols, which can form disulfide bridges.

- Applications : Serves as a precursor in synthesizing bioactive molecules, such as PAR4 antagonists () .

S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)-ethanethioate

- Structure : Contains a benzothiazole core linked to a thiazole via a thioate ester.

- Key Differences: Complexity: The additional benzothiazole and methoxyimino groups expand conjugation, altering electronic properties. Bioactivity: Such derivatives are explored for antimicrobial and enzyme-inhibitory activities () .

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester

Bioactive Thiazole Derivatives

N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) and 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b)

- Structure: Thiazoles substituted with phenolic or acetamide groups.

- Key Differences: Pharmacology: Compound 6a is a non-selective COX-1/COX-2 inhibitor, while 6b selectively targets COX-2 (IC₅₀ ~9–11 µM) (). Anti-inflammatory Activity: Demonstrates the impact of substituents on enzyme selectivity and potency .

(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol

Comparative Analysis Table

Biological Activity

(2-Ethyl-1,3-thiazol-4-yl)methanethiol is a thiazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor of various enzymes and pathways involved in disease processes. This article explores the biological activity of this compound, focusing on its biochemical properties, molecular mechanisms, and relevant case studies.

The compound is characterized by its ability to interact with multiple biological targets, influencing enzyme activities and cellular processes. Key biochemical properties include:

- Enzyme Inhibition : It has been shown to inhibit HIV protease, which is crucial for viral replication. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and disrupting the viral life cycle.

- Cellular Effects : this compound modulates cell signaling pathways and gene expression. It can alter phosphorylation states of signaling proteins, impacting downstream gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves several interactions:

- Binding Interactions : The compound binds to specific enzymes and receptors through non-covalent interactions. This binding can lead to conformational changes that inhibit enzymatic activity.

- Gene Expression Modulation : By influencing transcription factors and signaling pathways, the compound can upregulate or downregulate gene expression related to various cellular functions.

- Subcellular Localization : The localization of this compound within cellular compartments affects its interaction with target enzymes. Targeting signals or post-translational modifications may direct its localization.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- HIV Protease Inhibition : A study demonstrated that this compound effectively inhibits HIV protease with a low IC50 value, indicating high potency against viral replication.

- Metabolic Effects : Research indicated that this compound affects cellular metabolism by interfering with key metabolic enzymes, resulting in altered levels of metabolites associated with energy production and biosynthesis.

- Potential Anticancer Properties : Inhibition of matrix metalloproteinases suggests that this compound may have anticancer properties by preventing tumor invasion and metastasis.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanethiol to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves multi-step protocols, such as condensation reactions between ethyl-substituted thiazole precursors and thiolating agents. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Temperature control : Maintaining 60–80°C during thiolation to minimize side reactions like disulfide formation.

- Purification strategies : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| ZnCl₂, 70°C | 65 | 95 |

| No catalyst, 70°C | 32 | 80 |

Q. How can researchers characterize the structural conformation of this compound using spectroscopic and computational tools?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C2, thiol at C4).

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 173.04).

- Collision Cross-Section (CCS) analysis : Predicted CCS values (e.g., 133.1 Ų for [M+H]+) aid in distinguishing conformers .

- Computational modeling : Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) to predict stable conformers and compare with experimental data .

Advanced Research Questions

Q. What strategies are employed to investigate the bioactivity of this compound, particularly its interactions with bacterial enzymes?

- Methodological Answer :

- Enzyme inhibition assays : Target enzymes like penicillin-binding proteins (PBPs) using fluorometric or calorimetric methods.

- Molecular docking : Software (e.g., AutoDock Vina) to simulate binding affinities at active sites.

- In vitro validation : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains.

Q. How do computational studies resolve discrepancies between predicted and experimental conformational data for this compound?

- Methodological Answer :

- Basis set refinement : Use of larger basis sets (e.g., aug-cc-pVTZ) to improve accuracy in DFT calculations.

- Benchmarking against experimental CCS : Align computed CCS values (e.g., 135.2 Ų for [M]+) with Ion Mobility Spectrometry (IMS) data .

Q. What environmental implications arise from the atmospheric reactivity of sulfur-containing thiazoles like this compound?

- Methodological Answer :

- Aerosol formation studies : Chamber experiments to measure Secondary Organic Aerosol (SOA) yields under UV/ozone exposure.

- Global modeling : Incorporate emission rates into climate models (e.g., GEOS-Chem) to assess cooling potential via sulfate aerosol enhancement.

Q. How can researchers address contradictions in analytical data (e.g., NMR shifts, mass fragments) for this compound across different laboratories?

- Methodological Answer :

- Standardized protocols : Adopt IUPAC guidelines for solvent/reference calibration in NMR.

- Inter-laboratory validation : Collaborative studies to harmonize HRMS parameters (e.g., ionization energy, resolution).

- Error analysis : Statistical tools (e.g., ANOVA) to identify systematic vs. random errors in purity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.